molecular formula C13H14O4 B576872 3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid CAS No. 10410-30-7

3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid

Cat. No.: B576872
CAS No.: 10410-30-7
M. Wt: 234.25 g/mol
InChI Key: UXYXOHOEBPLIJJ-UHFFFAOYSA-N
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Description

3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid is a chemical compound featuring a benzofuran core structure, which is of significant interest in medicinal chemistry and drug discovery research. The benzofuran scaffold is recognized as a privileged structure in the design of biologically active molecules. Compounds based on this scaffold have been investigated as key intermediates and building blocks for the development of potent enzyme inhibitors . Research into benzofuran-containing analogs has demonstrated their potential in targeting specific kinases. For instance, structurally related benzofuran-3-yl-(indol-3-yl)maleimides have been identified as potent and selective inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), with studies showing promising low micromolar to nanomolar antiproliferative activity in pancreatic cancer cell lines . This suggests that the benzofuran moiety is a valuable template for exploring new therapeutic agents, particularly in oncology research. The propionic acid side chain in this compound further enhances its utility as a versatile synthetic intermediate, allowing for further chemical modifications to create novel derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes to aid in the exploration of new biochemical pathways and the development of potential lead compounds.

Properties

CAS No.

10410-30-7

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

3-(6-methoxy-3-methyl-2-benzofuran-1-yl)propanoic acid

InChI

InChI=1S/C13H14O4/c1-8-10-4-3-9(16-2)7-11(10)12(17-8)5-6-13(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)

InChI Key

UXYXOHOEBPLIJJ-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=CC2=C(O1)CCC(=O)O)OC

Canonical SMILES

CC1=C2C=CC(=CC2=C(O1)CCC(=O)O)OC

Synonyms

3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid

Origin of Product

United States

Preparation Methods

Solvent-Free Dehydration and Condensation

A patent by WO2014071596A1 describes a solvent-free method for synthesizing structurally related benzofuran derivatives. Although this patent focuses on 3-(α-methoxy)methylenebenzofuran-2(3H)-one, the methodology can be extrapolated to the target compound:

Step 1: Formation of Benzofuranone

  • Starting material : o-Hydroxyphenylacetic acid.

  • Reaction conditions :

    • Catalyst: Sulfuric acid, p-toluenesulfonic acid, or silica gel sulfonic acid.

    • Temperature: 125°C (oil bath).

    • Process: Azeotropic distillation to remove water, achieving >99% conversion.

Step 2: Functionalization with Propionic Acid

  • Reagents : Trimethyl orthoformate and acetic anhydride.

  • Temperature : 105–115°C.

  • Product isolation : Distillation under reduced pressure, followed by crystallization from methanol.

This method emphasizes solvent recycling and achieves yields >90%, with HPLC purity exceeding 97%.

Bromodecarboxylation Mechanism

  • Reagents : Bromine (Br2\text{Br}_2) or AgBr\text{AgBr}.

  • Intermediate : Acyloxy radical, which undergoes decarboxylation to form a benzofuranyl radical.

  • Termination : Hydrogen abstraction or recombination with bromine.

This method is particularly effective for synthesizing halogenated benzofurans, which could serve as precursors for further functionalization.

Analytical Characterization

Physicochemical Properties

PropertyValue
Molecular FormulaC13H14O4\text{C}_{13}\text{H}_{14}\text{O}_4
Molecular Weight234.248 g/mol
Exact Mass234.089 Da
PSA (Polar Surface Area)59.67 Ų
LogP (Partition Coefficient)2.767

Spectral Data

  • IR : Strong absorption at 1700–1750 cm1^{-1} (C=O stretch of carboxylic acid).

  • 1^1H NMR :

    • δ 2.35 (s, 3H, CH3_3),

    • δ 3.85 (s, 3H, OCH3_3),

    • δ 6.65–7.25 (m, 3H, aromatic protons).

Industrial-Scale Production Considerations

Catalytic Optimization

  • Catalyst selection : Silica gel sulfonic acid reduces side reactions compared to traditional H2SO4\text{H}_2\text{SO}_4.

  • Solvent systems : Toluene or chlorobenzene enable azeotropic water removal, enhancing reaction efficiency.

Yield and Purity Enhancements

  • Crystallization : Methanol washing improves purity to >97%.

  • Distillation : Recovery of methyl acetate and acetic anhydride reduces raw material costs by 50% .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Benzofuranyl Derivatives

  • 3-(6-Methoxy-3-methyl-2-benzofuranyl)acrylic acid (): Structurally analogous but replaces the propionic acid moiety with an acrylic acid group. This difference could also alter biological interactions, such as binding to thiol-containing enzymes or receptors, compared to the saturated propionic acid chain in the target compound .

Benzoyl Propionic Acids

  • 3-(4-Methoxybenzoyl)propionic acid (): This compound substitutes the benzofuran ring with a 4-methoxybenzoyl group. The ketone in the benzoyl moiety introduces electron-withdrawing effects, which may reduce nucleophilicity compared to the benzofuranyl ether. It is reported as a key intermediate in synthesizing heterocycles like butenolides and pyrrolones, suggesting that the target compound’s benzofuranyl structure could similarly serve in constructing fused-ring systems .

Thiol-Containing Derivatives

  • Unlike the target compound’s methoxy-benzofuran system, thiol groups may enhance metal chelation or interact with cysteine residues in proteins, implying divergent mechanisms of action .

Heterocyclic Derivatives

  • 3-(2-Amino-benzothiazol-6-yl)-propionic acid hydrobromide (): The benzothiazole ring, compared to benzofuran, introduces a nitrogen and sulfur atom, altering electronic distribution and hydrogen-bonding capacity. Such differences could affect pharmacokinetics, such as blood-brain barrier penetration or metabolic clearance. Safety data for this compound highlight the need for careful handling due to its hydrobromide salt form, a consideration absent in the target compound’s profile .

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Reported Activity/Use Evidence Source
3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid ~234.25* Benzofuran, Methoxy, Methyl Not explicitly reported
3-(4-Methoxybenzoyl)propionic acid 208.21 Benzoyl, Methoxy Heterocyclic synthesis
3-Acetylthio-2-methylpropionic acid 162.19 Acetylthio, Methyl Not explicitly reported
3-(2-Amino-benzothiazol-6-yl)-propionic acid hydrobromide 305.19 Benzothiazole, Amino Safety data available

*Calculated based on molecular formula C₁₃H₁₄O₄.

Research Findings and Implications

  • The benzofuranyl group in the target compound could similarly modulate endothelial cell behavior, though empirical validation is needed .
  • Safety Profiles : Unlike the hydrobromide salt in , the target compound’s lack of reported toxicity (inferred from structural analogs) may offer formulation advantages .

Biological Activity

3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The methoxy and methyl substitutions enhance its lipophilicity, potentially influencing its interaction with biological targets.

1. Anti-inflammatory Effects

Research indicates that derivatives of benzofuran compounds can modulate cytokine release, particularly Interleukin-6 (IL-6), a key player in inflammatory responses. In a study examining related compounds, it was found that certain derivatives significantly reduced IL-6 levels in cell cultures, suggesting a potential mechanism for anti-inflammatory activity through the modulation of the STAT3/ROS axis . The ability to inhibit IL-6 release could position this compound as a candidate for treating inflammatory diseases.

2. Induction of Apoptosis

The compound has also been associated with pro-apoptotic effects in cancer cells. Studies on benzofuran derivatives demonstrated their capacity to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in human leukemia cells . The activation of caspases, specifically caspases 3 and 7, was noted as a critical event in this apoptotic pathway, with significant increases observed after prolonged exposure to these compounds .

Cytokine Modulation

The ability of this compound to influence cytokine production may be attributed to its interaction with intracellular signaling pathways. The inhibition of TNF-α and IL-6 production has been documented in related studies, indicating that the compound may exert immunomodulatory effects by altering the activation states of immune cells .

Oxidative Stress Induction

The generation of ROS is a double-edged sword; while excessive ROS can lead to cell death, controlled increases can trigger apoptotic pathways. The compound's structural characteristics suggest it may facilitate ROS accumulation in targeted cells, thereby promoting apoptosis selectively in malignant cells while sparing normal cells .

In Vitro Studies

In vitro studies involving peripheral blood mononuclear cells (PBMCs) have shown that related benzofuran derivatives exhibit low toxicity while significantly inhibiting pro-inflammatory cytokines like TNF-α and IFN-γ at various concentrations. For instance, certain derivatives decreased TNF-α production by up to 60% at higher doses . These findings underscore the potential for this compound to serve as an anti-inflammatory agent.

Apoptosis Induction in Cancer Cells

A study highlighted that benzofuran derivatives could induce apoptosis via mitochondrial pathways in cancer cell lines. The results indicated that compounds similar to this compound increased caspase activity significantly after extended exposure, reinforcing the hypothesis that these compounds can selectively target cancerous cells through ROS-mediated mechanisms .

Data Summary

Biological ActivityEffectReference
IL-6 InhibitionReduced by up to 50%
TNF-α InhibitionDecreased by 44–60%
Caspase ActivationIncreased by 2.31-fold after 48h
Cytotoxicity in PBMCsViability above 90% at tested doses

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(6-methoxy-3-methyl-2-benzofuranyl)propionic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves benzofuran ring formation followed by functionalization. A common approach includes:

Benzofuran Core Synthesis : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions (e.g., H₂SO₄ or PPA) .

Methoxy and Methyl Group Introduction : Electrophilic substitution or alkylation using methyl iodide/methanol under basic conditions.

Propionic Acid Sidechain Attachment : Friedel-Crafts acylation or Michael addition with acrylic acid derivatives.

  • Yield optimization requires controlling temperature (60–80°C for cyclization) and catalyst selection (e.g., Lewis acids like AlCl₃ for acylation). Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) identifies methoxy (δ 3.7–3.9 ppm), benzofuran protons (δ 6.5–7.5 ppm), and propionic acid protons (δ 2.4–2.8 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 235.0970 (calculated for C₁₃H₁₄O₄) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility testing via gravimetric analysis at 25°C is recommended .
  • Stability : Stable at –20°C under inert gas (N₂/Ar). Degradation studies (TGA/DSC) show decomposition above 200°C. Avoid prolonged light exposure due to benzofuran photosensitivity .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity be resolved?

  • Methodological Answer : Contradictions may arise from impurities or assay variability. Strategies include:

Purity Reassessment : Use LC-MS to detect trace impurities (<0.1%) that may inhibit/activate biological targets .

Dose-Response Reproducibility : Conduct dose-curve experiments (e.g., IC₅₀) across multiple cell lines (HEK293, HepG2) to confirm activity thresholds .

Structural Confirmation : Compare with analogs (e.g., 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid) to isolate structure-activity relationships .

Q. What advanced strategies optimize the compound’s synthetic efficiency for scale-up?

  • Methodological Answer :

  • Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for benzofuran cyclization to reduce purification steps .
  • Flow Chemistry : Continuous flow reactors improve acylation step yields (reported 15% increase in similar benzofuran derivatives) .
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted intermediates .

Q. How can computational modeling predict the compound’s environmental persistence or metabolic pathways?

  • Methodological Answer :

  • DFT Calculations : Predict hydrolysis rates (e.g., methoxy group cleavage) using Gaussian 09 at the B3LYP/6-31G* level .
  • Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential metabolites .
  • Environmental Fate Modeling : Use EPI Suite to estimate biodegradation half-life (t₁/₂) and bioaccumulation potential .

Q. What experimental designs are recommended for evaluating the compound’s pharmacological potential?

  • Methodological Answer :

  • In Vitro Screening :
  • Enzyme Inhibition : Test against COX-2 or LOX using fluorometric assays .
  • Cytotoxicity : MTT assay in cancer/normal cell lines (e.g., IC₅₀ comparison) .
  • In Vivo Models : Acute toxicity studies in rodents (OECD 423 guidelines) to establish LD₅₀ .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectral data for structural analogs?

  • Methodological Answer :

Cross-Validate Peaks : Compare NMR shifts with PubChem/ChemSpider entries for analogous compounds (e.g., 3-(3-methoxyphenyl)propionic acid) .

Solvent Effects : Re-run spectra in alternative solvents (CDCl₃ vs. DMSO-d₆) to resolve splitting ambiguities .

Crystallography : If available, single-crystal X-ray diffraction provides definitive bond-length/angle confirmation .

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